(E)-1-Phenyl-2-(triphenylsilyl)diazene
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Overview
Description
(E)-1-Phenyl-2-(triphenylsilyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features a phenyl group and a triphenylsilyl group attached to the diazene moiety, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-2-(triphenylsilyl)diazene typically involves the reaction of phenylhydrazine with a triphenylsilyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Phenyl-2-(triphenylsilyl)diazene can undergo various chemical reactions, including:
Oxidation: The nitrogen-nitrogen double bond can be oxidized to form azo compounds.
Reduction: Reduction can lead to the formation of hydrazines.
Substitution: The phenyl and triphenylsilyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other diazene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Phenyl-2-(triphenylsilyl)diazene involves its interaction with molecular targets through its diazene moiety. The nitrogen-nitrogen double bond can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets would depend on the context of its application, such as its use in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar structure with a nitrogen-nitrogen double bond and phenyl groups.
Triphenylsilyl derivatives: Compounds with triphenylsilyl groups attached to various functional groups.
Uniqueness
(E)-1-Phenyl-2-(triphenylsilyl)diazene is unique due to the combination of the phenyl and triphenylsilyl groups, which can influence its reactivity and properties. This combination can lead to distinct chemical behavior compared to other diazenes and silyl compounds.
Properties
CAS No. |
52368-68-0 |
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Molecular Formula |
C24H20N2Si |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
phenyl(triphenylsilyl)diazene |
InChI |
InChI=1S/C24H20N2Si/c1-5-13-21(14-6-1)25-26-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
NUSWKRPEBYFWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=N[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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